Product packaging for l-Alanylglycylglycine(Cat. No.:CAS No. 3146-40-5)

l-Alanylglycylglycine

Cat. No.: B1596485
CAS No.: 3146-40-5
M. Wt: 203.2 g/mol
InChI Key: VGPWRRFOPXVGOH-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Alanylglycylglycine, a linear tripeptide with the sequence Ala-Gly-Gly, is a biochemical research tool with the molecular formula C7H13N3O4 and a molecular weight of 203.20 g/mol . This compound, provided as a white to almost white crystalline powder, is identified by CAS Registry Number 3146-40-5 . As a model oligopeptide, it serves a valuable role in studying peptide structure and function, enzymatic activity, and the specificity of proteolytic enzymes. Its sequence also makes it relevant for investigating the properties and interactions of more complex protein systems. Researchers utilize this tripeptide in various laboratory studies, including those related to amino acid transport and metabolism. This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N3O4 B1596485 l-Alanylglycylglycine CAS No. 3146-40-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3146-40-5

Molecular Formula

C7H13N3O4

Molecular Weight

203.2 g/mol

IUPAC Name

2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C7H13N3O4/c1-4(8)7(14)10-2-5(11)9-3-6(12)13/h4H,2-3,8H2,1H3,(H,9,11)(H,10,14)(H,12,13)/t4-/m0/s1

InChI Key

VGPWRRFOPXVGOH-BYPYZUCNSA-N

SMILES

CC(C(=O)NCC(=O)NCC(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NCC(=O)O)N

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)O)N

Other CAS No.

3146-40-5

sequence

AGG

Synonyms

AGG peptide
Ala-Gly-Gly
alanyl-glycyl-glycine

Origin of Product

United States

Synthetic Methodologies and Strategic Considerations for L Alanylglycylglycine

Principles of Solid-Phase Peptide Synthesis (SPPS) Applied to l-Alanylglycylglycine

Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for creating custom peptides for research applications due to its efficiency, amenability to automation, and simplified purification procedures. abyntek.comresolvemass.ca In SPPS, the peptide chain is constructed step-by-step while the C-terminal amino acid is anchored to an insoluble polymer resin. bachem.com

The general workflow for synthesizing this compound via SPPS is as follows:

Resin Anchoring : The first amino acid, glycine (B1666218), is attached to the solid support. This is typically done using a pre-loaded resin (e.g., Fmoc-Gly-Wang resin) or by coupling Fmoc-glycine to a suitable resin like Wang or Rink amide resin. bachem.com

Deprotection : The temporary protecting group on the α-amino group of the resin-bound glycine is removed.

Coupling : The next amino acid in the sequence (in this case, another glycine) is activated and coupled to the deprotected amino group of the first glycine. Excess reagents and by-products are then washed away. bachem.com

Repeat Cycle : The deprotection and coupling steps are repeated for the final amino acid, alanine (B10760859).

Cleavage : Once the full peptide chain (this compound) is assembled, it is cleaved from the resin support, and all permanent side-chain protecting groups are removed simultaneously. bachem.com

This cyclical process allows for the efficient and controlled elongation of the peptide chain. iris-biotech.de

Protecting groups are essential for preventing unwanted side reactions at the N-terminus and any reactive side chains during peptide bond formation. americanpeptidesociety.org The choice of protecting group strategy dictates the conditions used for deprotection throughout the synthesis. For this compound, which has no reactive side chains, the primary focus is on the temporary protection of the α-amino group.

The two dominant strategies are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. iris-biotech.deamericanpeptidesociety.org

Fmoc Strategy : This is the most popular approach in modern SPPS. americanpeptidesociety.org The Fmoc group is base-labile, meaning it is removed under mild basic conditions, typically with a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orglibretexts.org The permanent protecting groups used for side chains and the resin linker are acid-labile. This orthogonality ensures that the side chains and resin linkage remain intact during the iterative Nα-deprotection steps. iris-biotech.denih.gov The mild conditions of the Fmoc strategy make it highly compatible with a wide range of peptide sequences and modifications. nih.gov

Boc Strategy : This earlier method relies on the acid-labile Boc group for temporary Nα-protection, which is removed with a moderately strong acid like trifluoroacetic acid (TFA). americanpeptidesociety.org The side-chain protecting groups and resin linkage require a much stronger acid, such as hydrofluoric acid (HF), for final cleavage. iris-biotech.de While effective, the repeated use of acid for deprotection and the harsh final cleavage conditions can be a limitation. nih.gov

For the synthesis of a simple peptide like this compound, the Fmoc strategy is generally preferred due to its milder conditions and ease of automation. americanpeptidesociety.orgnih.gov

StrategyNα-Protecting GroupDeprotection ReagentCleavage ConditionsKey Advantages
Fmoc9-fluorenylmethyloxycarbonyl (Fmoc)Base (e.g., 20% Piperidine in DMF)Acid (e.g., TFA)Mild deprotection conditions, orthogonal scheme, suitable for automation. iris-biotech.deamericanpeptidesociety.orgnih.gov
Boctert-butyloxycarbonyl (Boc)Acid (e.g., TFA)Strong Acid (e.g., HF)Historically significant, useful for specific applications. iris-biotech.deamericanpeptidesociety.org

The formation of the peptide bond between a free amine and a carboxylic acid is not spontaneous and requires an activating agent, known as a coupling reagent. ekb.eg These reagents convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amino group. uni-kiel.de The ideal coupling reagent achieves high coupling efficiency, minimizes the risk of racemization at the chiral center of the amino acid, and is cost-effective. uni-kiel.debachem.com

Common classes of coupling reagents include carbodiimides and onium salts (aminium/uronium and phosphonium). bachem.comsigmaaldrich.com

Carbodiimides : Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic coupling reagents. peptide.com They are often used with additives like 1-Hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to increase efficiency and suppress racemization. uni-kiel.debachem.com A water-soluble variant, EDC, is useful for solution-phase synthesis or conjugating peptides to proteins. bachem.com

Onium Salts : These are generally more efficient and lead to faster reactions than carbodiimides. sigmaaldrich.com

Aminium/Uronium Salts : Reagents like HBTU, TBTU, and HATU are highly effective. sigmaaldrich.compeptide.com HATU is particularly reactive due to the formation of HOAt esters. sigmaaldrich.com However, uronium reagents can sometimes cause an unwanted side reaction by guanidinylating the N-terminal amine. sigmaaldrich.com

Phosphonium (B103445) Salts : Reagents like PyBOP and PyAOP are also very efficient and generally result in cleaner reactions than their uronium counterparts. bachem.comsigmaaldrich.com

Oxyma-Based Reagents : Newer reagents like COMU are based on Oxyma Pure instead of the potentially explosive HOBt, making them a safer alternative for large-scale synthesis. bachem.comacs.org

For the synthesis of this compound, the peptide bonds are between Gly-Gly and Ala-Gly. Since glycine is not chiral, the risk of racemization is absent for the first coupling. For the addition of alanine, a standard, efficient coupling reagent like HBTU or HATU in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) would be a common and effective choice. uni-kiel.desigmaaldrich.com

ReagentFull NameClassKey Characteristics
DCC / DICDicyclohexylcarbodiimide / DiisopropylcarbodiimideCarbodiimideCost-effective; often used with additives (e.g., HOBt) to reduce racemization. bachem.compeptide.com
HBTU / TBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) / tetrafluoroborateAminium SaltVery efficient with low racemization, widely used in routine SPPS. sigmaaldrich.compeptide.com
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminium SaltHighly reactive, excellent for difficult couplings. sigmaaldrich.com
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltHighly effective, gives clean reactions. bachem.comsigmaaldrich.com
COMU(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateOxyma-based Aminium SaltHigh reactivity and safer alternative to HOBt-based reagents. bachem.comacs.org

The final step in SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of any permanent side-chain protecting groups. sigmaaldrich.com In the context of Fmoc-based synthesis, this is typically accomplished using a strong acid, most commonly Trifluoroacetic acid (TFA). iris-biotech.desigmaaldrich.com

Because highly reactive cationic species are generated from the protecting groups and the resin linker during acidolysis, "scavengers" must be added to the cleavage cocktail to trap these cations and prevent them from modifying nucleophilic residues in the peptide. sigmaaldrich.com Although this compound lacks sensitive side chains like Tryptophan or Cysteine, the use of scavengers is still standard practice.

A common and effective cleavage cocktail for a simple peptide like this compound is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5. sigmaaldrich.com The reaction is typically carried out for 2-4 hours at room temperature. researchgate.net Following cleavage, the resin is filtered off, and the peptide is precipitated from the TFA solution by adding cold diethyl ether. The crude peptide can then be purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis Approaches for this compound

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), predates solid-phase methods. libretexts.org In this approach, the protected amino acids are coupled sequentially in a suitable organic solvent. After each coupling step, the resulting dipeptide, tripeptide, etc., must be isolated and purified before proceeding to the next deprotection and coupling cycle. americanpeptidesociety.org

While SPPS is favored for its speed and ease of automation, solution-phase synthesis offers advantages for large-scale production where resin capacity and cost can be limiting factors. resolvemass.caamericanpeptidesociety.org The synthesis of a short peptide like this compound in solution would involve:

Protection of the carboxyl group of glycine (e.g., as a methyl or benzyl (B1604629) ester) and the amino group of the second glycine (e.g., with a Boc or Fmoc group).

Coupling of the two protected glycine residues using a reagent like DCC. libretexts.org

Purification of the protected Gly-Gly dipeptide, typically by extraction or crystallization.

Selective deprotection of the N-terminal amino group.

Coupling with N-protected alanine (e.g., Boc-Ala-OH).

Purification of the fully protected tripeptide.

Final deprotection of both the N-terminal and C-terminal groups to yield this compound. libretexts.org

Chemoenzymatic Synthesis Routes for this compound and its Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create more sustainable and efficient synthetic pathways. mdpi.com For peptide synthesis, proteases can be used in reverse, catalyzing the formation of peptide bonds instead of their hydrolysis. This is typically done under kinetically controlled conditions in aqueous media, using an amino acid ester as the acyl donor. frontiersin.org

This approach offers several advantages:

Stereoselectivity : Enzymes are inherently chiral and will only react with the correct L- or D-amino acid, eliminating the need for racemization suppressants.

Mild Conditions : Reactions are run in aqueous solutions at or near neutral pH and room temperature, reducing the need for harsh chemicals and organic solvents. frontiersin.org

Reduced Need for Protection : The high selectivity of enzymes can minimize the need for side-chain protection.

The synthesis of this compound could be envisioned using an enzyme like papain or thermolysin to couple l-Alanine ethyl ester to glycylglycine (B550881). frontiersin.org While promising, challenges remain in controlling the polymerization process and achieving high yields for specific target peptides. This method is particularly attractive for producing peptides and their derivatives in a more environmentally friendly manner. mdpi.com

Scalability and Efficiency Enhancements in this compound Production for Research Applications

For research applications, where milligram-to-gram quantities of peptides are often required, enhancing the efficiency of synthesis is crucial. abyntek.comresolvemass.ca

For SPPS : Efficiency is enhanced through automation and the use of microwave-assisted synthesis, which can significantly shorten coupling and deprotection times. bachem.com The choice of optimal resin, linker, and coupling reagents for a specific sequence like this compound can also maximize yield and purity. bachem.com Using high-quality reagents and performing monitoring tests (e.g., Kaiser test) can ensure each step goes to completion, preventing the formation of deletion sequences. peptide.com

For Solution-Phase : While traditionally cumbersome, new strategies like Group-Assisted Purification (GAP) peptide synthesis are being developed to improve efficiency. gappeptides.comnih.gov This method uses a protecting group that facilitates easy purification by extraction, avoiding the need for chromatography and making the process more scalable and sustainable by reducing solvent waste. gappeptides.comnih.gov

Green Chemistry Approaches : The move towards greener solvents in both solid- and solution-phase synthesis is a key area of development. acs.org For example, replacing solvents like DMF with more environmentally benign alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) is being explored. acs.org Chemoenzymatic synthesis represents a significant step towards sustainable peptide production by operating in aqueous media. frontiersin.org

For routine research production of this compound, automated Fmoc-SPPS remains the most time- and resource-efficient method. resolvemass.ca However, for larger-scale needs or applications where green chemistry is a priority, optimized solution-phase or chemoenzymatic methods present viable and improving alternatives. mdpi.comgappeptides.com

Synthesis of Analogs and Isomers for Comparative Academic Investigations

The synthesis of analogs and stereoisomers of this compound is a fundamental aspect of peptide chemistry, providing essential tools for comparative academic investigations. These studies aim to elucidate structure-activity relationships, probe enzymatic mechanisms, and understand the conformational dynamics of peptides. The strategic synthesis of such molecules relies on established methodologies, primarily solution-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS), each with its own set of considerations regarding protecting groups, coupling reagents, and purification techniques. masterorganicchemistry.com

Synthetic Methodologies and Strategic Considerations

The creation of peptide analogs involves the substitution of one or more amino acid residues with natural or unnatural variants, or the modification of the peptide backbone. Isomers, particularly stereoisomers (diastereomers and enantiomers), are synthesized by incorporating D-amino acids in place of their L-counterparts.

Solution-Phase Peptide Synthesis (LPPS): Historically, peptide synthesis was conducted entirely in solution. masterorganicchemistry.com This method involves the stepwise coupling of protected amino acids in a suitable solvent. A common strategy involves protecting the N-terminus of one amino acid and the C-terminus of another, activating the free carboxyl group, and then forming the peptide bond.

A key protecting group in LPPS is the benzyloxycarbonyl (Cbz or Z) group, which is stable under many reaction conditions but can be removed by catalytic hydrogenolysis or with strong acids like hydrogen bromide (HBr) in acetic acid. researchgate.net For example, in the synthesis of tripeptide analogs containing β-2-thienylalanine, the carbobenzoxy group was used to protect the N-terminus during coupling and was subsequently removed using HBr in anhydrous nitromethane. researchgate.net The carboxyl groups are often protected as simple esters (e.g., methyl or ethyl esters), which can be saponified at the end of the synthesis. masterorganicchemistry.com

Solid-Phase Peptide Synthesis (SPPS): Developed by R. Bruce Merrifield, SPPS revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing. masterorganicchemistry.com The peptide chain is elongated in a stepwise manner by adding protected amino acids. Two main strategies dominate SPPS: Boc/Bzl and Fmoc/tBu.

Boc/Bzl Strategy : This approach uses tert-butyloxycarbonyl (Boc) for temporary Nα-protection and benzyl (Bzl)-based groups for side-chain protection. The Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the final cleavage from the resin and removal of side-chain protecting groups requires a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). masterorganicchemistry.com

Fmoc/tBu Strategy : This is currently the more common method. It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups like tert-butyl (tBu) for side-chain protection. The Fmoc group is typically removed with a solution of 20% piperidine in dimethylformamide (DMF). masterorganicchemistry.comrsc.org The final cleavage from the resin is achieved with TFA, which is less hazardous than HF. masterorganicchemistry.com

The choice of coupling reagents is critical for efficient peptide bond formation and to minimize racemization. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N′-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (HOBt). masterorganicchemistry.comrsc.org More advanced reagents include phosphonium salts (e.g., HBTU) and aminium/uronium salts (e.g., HATU), which provide rapid and efficient coupling. rsc.orgresearchgate.net

Case Studies in Analog and Isomer Synthesis

Synthesis of Tripeptide Stereoisomers: The synthesis of all possible stereoisomers of a given peptide is crucial for studying the stereospecificity of biological targets. A notable example is the synthesis of all eight stereoisomers of the tripeptide aldehyde proteasome inhibitor MG-132 (Z-L-Leu-L-Leu-L-Leu-H). nih.gov While the parent compound is not an alanylglycylglycine analog, the synthetic strategy is broadly applicable. A novel approach utilized the Ugi four-component reaction, which can rapidly generate a tripeptide skeleton. nih.gov By using chiral, enantiomerically stable 2-isocyano-4-methylpentyl acetates as one of the components, different stereoisomers could be accessed. Subsequent functional group manipulations yielded the final tripeptide aldehydes. Comparative biological evaluation of these isomers revealed that only the (S,R,S)-isomer was a more potent proteasome inhibitor than the original MG-132, demonstrating the profound influence of stereochemistry on biological activity. nih.gov

Synthesis of Backbone-Modified Analogs: To investigate conformational preferences, analogs with modified backbones can be synthesized. For instance, tripeptides incorporating fluorinated heterocyclic hydrazino acids based on a tetrahydropyridazine scaffold have been prepared. beilstein-journals.org The strategy involved an aza-Barbier reaction on fluorinated hydrazones followed by an intramolecular Michael addition to form the cyclic β-amino acid core. This non-proteinogenic amino acid was then incorporated into a tripeptide sequence. Conformational studies using NMR and X-ray crystallography showed that this modification induced an extended conformation in the peptide, a feature that could be exploited in peptidomimetic design. beilstein-journals.org

Synthesis of Side-Chain Modified Analogs: The synthesis of tripeptides where a standard amino acid is replaced by an unnatural analog provides insight into enzyme specificity and can lead to the development of inhibitors. Research into the microbiological properties of peptides containing β-2-thienylalanine (an analog of phenylalanine) involved the synthesis of various tripeptides, including glycylglycyl-β-2-thienyl-DL-alanine (GGTA) and β-2-thienyl-Dthis compound (TAGG). researchgate.net These were prepared using classical solution-phase methods with carbobenzoxy protection. researchgate.net Comparative studies showed that Escherichia coli could hydrolyze these peptides, indicating that the bacterial peptidases could accommodate the thiophene (B33073) ring in place of the phenyl ring. researchgate.net

The following table provides a summary of synthetic strategies for peptide analogs.

Table 1: Synthetic Strategies for Peptide Analogs and Isomers
Target Analog/Isomer Type Synthetic Strategy Key Reactions/Reagents Protecting Groups Purpose of Synthesis Reference
Tripeptide Stereoisomers (MG-132) Solution-Phase Synthesis Ugi four-component reaction Z (Carbobenzoxy) To study the influence of stereochemistry on proteasome inhibition. nih.gov
Backbone-Modified Tripeptides Solution-Phase Synthesis Aza-Barbier reaction, Intramolecular Michael addition Boc, Cbz To induce and study specific peptide conformations (e.g., extended). beilstein-journals.org
Side-Chain Modified Tripeptides Solution-Phase Synthesis Peptide coupling with activated esters Z (Carbobenzoxy) To investigate enzyme specificity and microbial metabolism. researchgate.net

| Resin-Bound Tripeptides | Solid-Phase Peptide Synthesis (SPPS) | Fmoc deprotection with piperidine, coupling with HBTU/HOBt/DIEA | Fmoc (N-terminus), Trityl (resin linkage) | To attach peptides to other molecules, such as radiopharmaceutical probes. | rsc.org |

The research findings from these synthetic endeavors are critical for advancing our understanding of peptide science. For example, the synthesis of a complete set of stereoisomers allows for a systematic exploration of the chiral recognition requirements of a biological receptor. nih.gov Similarly, introducing conformational constraints or novel side chains provides a method to map the active conformation of a peptide and the steric and electronic requirements of its binding site. researchgate.netbeilstein-journals.org These comparative investigations, enabled by sophisticated synthetic methodologies, are a cornerstone of modern medicinal chemistry and chemical biology.

Advanced Structural Characterization Techniques for L Alanylglycylglycine Conformation and Dynamics

Spectroscopic Methodologies for Conformational Analysis

Spectroscopic techniques are paramount in the conformational analysis of l-Alanylglycylglycine, offering non-destructive means to probe its structure in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid-State

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules. nih.govauremn.org.br It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of individual atoms within the this compound molecule.

One-dimensional (1D) NMR provides initial information on the chemical shifts of protons, which are influenced by their local electronic environment. However, for a complete assignment of all proton resonances and to understand spatial relationships, two-dimensional (2D) NMR experiments are essential. univr.itlibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, typically over two to three bonds. blogspot.com In this compound, COSY spectra would show cross-peaks between the alpha-proton and the beta-protons of the alanine (B10760859) residue, as well as between adjacent amide and alpha-protons along the peptide backbone. duke.edu

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. blogspot.comlibretexts.org For instance, a cross-peak from an amide proton in the TOCSY spectrum of this compound would show correlations to all other protons within that amino acid residue, including the alpha and side-chain protons. duke.edu This is particularly useful for identifying amino acid types within a peptide. univr.it

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by chemical bonds. libretexts.orglibretexts.org NOESY is crucial for determining the tertiary structure of peptides by revealing through-space interactions between protons on different amino acid residues. For this compound, NOESY could reveal proximities between the alanine side chain and the glycine (B1666218) residues, providing information on the peptide's folding.

Table 1: Common 2D NMR Experiments and Their Applications for this compound

NMR Experiment Information Provided Application to this compound
COSY Through-bond correlations (2-3 bonds) Identifies adjacent protons, aiding in the assignment of backbone and side-chain signals.
TOCSY Correlations within a spin system Links all protons within a single amino acid residue, facilitating residue identification.
NOESY Through-space correlations (<5 Å) Reveals spatial proximity between protons, providing insights into the 3D conformation and folding of the peptide.

Solid-state NMR (ssNMR) is indispensable for studying the structure of molecules in their solid, non-crystalline, or disordered states. nih.govpreprints.org Magic Angle Spinning (MAS) is a key technique in ssNMR that involves rapidly spinning the sample at a specific angle (54.74°) to the magnetic field. preprints.orgfrontiersin.org This process averages out anisotropic interactions that would otherwise lead to broad, uninformative spectral lines. preprints.org

Two-dimensional MAS exchange spectroscopy has been demonstrated as a valuable method for investigating the molecular structures of disordered solids. aip.org This technique can determine the relative orientation of isotopically labeled chemical groups within a molecule in an unoriented sample, thereby placing significant constraints on the molecular conformation. aip.org In studies on a model tripeptide, this compound, 2D ¹³C NMR exchange spectra have been used to accurately determine the dihedral angles φ and ψ that define the peptide backbone conformation at the central glycine residue. aip.org Furthermore, dual processing procedures for 2D MAS exchange data have been developed and demonstrated on doubly ¹³C-labeled this compound, showing that independent sets of information can be extracted from the same dataset to enhance the utility of these measurements. nih.gov

The chemical shifts of nuclei, particularly ¹³C, ¹⁴N, and ²H, are highly sensitive to the local electronic environment and, therefore, to the conformation of the peptide. Theoretical calculations of chemical shielding and electric field gradient tensors for this compound have been performed to understand the influence of hydrogen bonding on these parameters. nih.gov These studies, which compare calculated values with experimental data from X-ray crystallography, have shown that optimizing the coordinates of hydrogen nuclei leads to better agreement, highlighting the accuracy of NMR in refining structural details. nih.gov

Spin-spin coupling constants, especially those involving the alpha-carbon and hydrogen atoms, are also crucial for predicting peptide structure. nih.gov For instance, the vicinal coupling constant (³J) between the amide proton and the alpha-proton is dependent on the dihedral angle φ. The relationship between coupling constants and dihedral angles is described by the Karplus equation, allowing for the determination of torsional angles and, consequently, the backbone conformation.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule. nih.govmuni.cz This technique is particularly sensitive to the secondary structure of peptides and proteins. nih.govnih.gov The peptide bonds in this compound are chiral environments, and their collective arrangement into secondary structures like helices, sheets, or random coils gives rise to characteristic CD spectra. muni.cz

The far-UV region (typically 180–240 nm) of the CD spectrum is used to estimate the proportions of different secondary structural elements. muni.cz For a small peptide like this compound in solution, the CD spectrum would likely indicate a predominantly random coil or unordered conformation, but it could also reveal the presence of more ordered structures under specific conditions such as changes in solvent, temperature, or pH. researchgate.net

Table 2: Characteristic Far-UV CD Spectral Features for Protein Secondary Structures

Secondary Structure Wavelength of Positive Band (nm) Wavelength of Negative Band(s) (nm)
α-Helix ~192 ~208, ~222
β-Sheet ~195 ~218
Random Coil ~215 ~195

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding Interactions

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the molecular vibrations of a compound. libretexts.org These vibrations are sensitive to the local structure, conformation, and intermolecular interactions, such as hydrogen bonding. nih.govdigitellinc.com

In the context of this compound, the amide I band (primarily C=O stretching) and the amide II band (a combination of N-H in-plane bending and C-N stretching) in the IR and Raman spectra are particularly informative. The frequencies of these bands are sensitive to the secondary structure of the peptide and the strength of hydrogen bonds. nih.gov For example, a red shift (lower frequency) of the N-H stretching vibration can indicate the formation of N-H···O hydrogen bonds. nih.gov

Studies on the related dipeptide, l-alanylglycine, have utilized Fourier Transform (FT) IR and Raman spectroscopy, in conjunction with density functional theory (DFT) calculations, to analyze its vibrational spectra. nih.gov These analyses have provided insights into the non-planarity of the peptide group and the presence of strong intermolecular hydrogen bonding. nih.gov Raman spectroscopy has also been employed to study hydrogen bonding in various amino acid crystals, where specific vibrational modes, such as the rocking of the COO⁻ group and the torsion of the NH₃⁺ group, are indicative of these interactions. researchgate.netschweizerbart.de

Table 3: Key Vibrational Bands in Peptides and Their Structural Significance

Vibrational Band Approximate Frequency Range (cm⁻¹) Vibrational Mode Structural Information
Amide A ~3300 N-H Stretch Hydrogen bonding
Amide I 1600-1700 C=O Stretch Secondary structure, hydrogen bonding
Amide II 1510-1580 N-H Bend, C-N Stretch Secondary structure
Amide III 1220-1300 C-N Stretch, N-H Bend Secondary structure

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Visible spectroscopy is a powerful technique for studying the electronic transitions within a molecule. crystallography.net For peptides like this compound, the primary chromophores—the parts of the molecule that absorb light—are the peptide (amide) bonds and, if present, the side chains of aromatic amino acids. researchgate.netresearchgate.net Since this compound is composed of alanine and glycine, it lacks aromatic side chains. Therefore, its UV absorption is dominated by the electronic transitions within the peptide bonds themselves.

The principal electronic transitions for the peptide backbone are the n → π* and π → π* transitions. datacc.orgnstl.gov.cn

π → π Transition:* This is a high-energy transition where an electron from a π bonding orbital is excited to a π* antibonding orbital. For peptides, this transition is typically strong and occurs in the far-UV region, at approximately 190 nm. researchgate.netcaltech.edu

n → π Transition:* This transition involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. It is a lower-energy, and thus weaker (less intense), transition that occurs at longer wavelengths, generally around 210-220 nm. datacc.orgcaltech.edu

The UV-Vis spectrum of a dilute aqueous solution of this compound would therefore be expected to show a strong absorption band around 190 nm and a weaker shoulder or band around 220 nm. The precise wavelength and intensity of these absorptions can be influenced by the solvent, pH, and the peptide's conformation. researchgate.net

Table 1: Typical Electronic Transitions for the Peptide Backbone in this compound

Transition TypeApproximate Wavelength (λmax)Molar Absorptivity (ε)Orbital Origin
π → π~190 nmHigh (~7000 M⁻¹cm⁻¹)π orbital of the amide bond
n → π~220 nmLow (~100 M⁻¹cm⁻¹)Non-bonding orbital of the carbonyl oxygen

Mass Spectrometry (MS) Techniques for Molecular Characterization and Purity Assessment

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and purity of peptides, as well as for obtaining structural information through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile biomolecules like peptides by transferring them from solution to the gas phase with minimal fragmentation. crystallography.net In ESI-MS, this compound is typically analyzed in a positive ion mode, where it readily forms protonated molecules, [M+H]⁺. Depending on the solvent conditions and the presence of salts, other adducts can also be observed. The technique is highly sensitive, requiring only small amounts of sample.

Table 2: Common ESI-MS Adducts Observed for this compound

AdductChemical FormulaPredicted m/z
[M+H]⁺[C₇H₁₄N₃O₄]⁺204.0979
[M+Na]⁺[C₇H₁₃N₃O₄Na]⁺226.0798
[M+K]⁺[C₇H₁₃N₃O₄K]⁺242.0538
[M+NH₄]⁺[C₇H₁₇N₄O₄]⁺221.1244

Data sourced from predicted values for D,this compound.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique well-suited for peptide analysis. In this method, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. The laser irradiation causes the matrix to desorb and ionize, carrying the analyte with it into the gas phase, typically as a singly charged ion. This method is known for its speed and tolerance to some buffers and salts. The choice of matrix is critical for successful analysis of small peptides like this compound.

Table 3: Suitable MALDI Matrices for the Analysis of Small Peptides

MatrixAbbreviationTypical SolventCharacteristics
α-Cyano-4-hydroxycinnamic acidCHCAAcetonitrile (B52724)/Water/TFAMost common for peptides < 3,500 Da, provides good sensitivity.
2,5-Dihydroxybenzoic acidDHBAcetonitrile/Water/TFAGood for peptides and glycopeptides, often yielding more homogenous spots.
Sinapinic acidSAAcetonitrile/Water/TFAGenerally used for larger molecules (>10,000 Da) but can be used for peptides.
4-Hydroxy-3-nitrobenzonitrileHNBAcetonitrileA general-purpose matrix with a clean background in the low mass range, suitable for small molecules and peptides.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the amino acid sequence of a peptide. In an MS/MS experiment, the precursor ion of this compound (e.g., m/z 204.1) is selected and then fragmented by collision-induced dissociation (CID). The fragmentation primarily occurs at the peptide bonds, leading to the formation of specific ion series, most notably b- and y-ions. datacc.org The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue, allowing for the sequence to be determined.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places. This accuracy allows for the unambiguous determination of the elemental composition of this compound. The experimentally measured exact mass can be compared to the theoretical exact mass to confirm the peptide's identity with high confidence. For this compound (C₇H₁₃N₃O₄), the theoretical monoisotopic mass is 203.0906 Da.

Table 4: Predicted b- and y-ion Series for this compound ([M+H]⁺ = 204.1 m/z)

IonSequencePredicted m/zIonSequencePredicted m/z
b₁Ala72.04y₁Gly76.04
b₂Ala-Gly129.06y₂Gly-Gly133.06
y₁''Gly-NH₂75.06b₂''Ala-Gly-NH₂128.08

Note: The table shows the primary b- and y-ions. Other fragment ions, including those with neutral losses (e.g., H₂O, NH₃), may also be observed.

Ion Mobility Mass Spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. This capability allows for the investigation of the conformational landscape of molecules in the gas phase. For a flexible molecule like this compound, different conformations will have different rotationally averaged collision cross-sections (CCS), which is a measure of the ion's size and shape. By measuring the arrival time of the ions through a drift tube filled with a neutral gas, their CCS can be determined. This provides valuable information on the peptide's three-dimensional structure and can distinguish between different conformers.

Table 5: Predicted Collision Cross Section (CCS) Values for D,this compound Adducts

Adduct IonPredicted m/zPredicted CCS (Ų)
[M+H]⁺204.09788144.8
[M+Na]⁺226.07982148.4
[M-H]⁻202.08332143.1

Data sourced from CCSbase predictions for D,this compound.

X-ray Diffraction (XRD) and Crystallography for Crystalline State Structure

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. The technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the crystal's unit cell dimensions, symmetry (space group), and the electron density distribution, from which the atomic coordinates can be determined.

Advanced Electron Microscopy Techniques (e.g., Cryo-EM) for Self-Assembled Structures

The intricate, self-assembled architectures of this compound, particularly in hydrogel states, necessitate advanced imaging techniques that can preserve their native, hydrated structures. Cryogenic electron microscopy (Cryo-EM) and its related techniques have become indispensable tools for visualizing these delicate assemblies at high resolution, offering unparalleled insights into their morphology and hierarchical organization. u-psud.fr

Conventional transmission electron microscopy (TEM) often requires samples to be dehydrated and stained, processes that can introduce artifacts and distort the fragile, non-covalent networks characteristic of peptide self-assemblies. Cryo-EM circumvents these issues by rapidly vitrifying the sample in a thin layer of amorphous ice. escholarship.org This process of plunge-freezing into a cryogen like liquid ethane (B1197151) preserves the structures in a near-native, fully hydrated state, allowing for the direct visualization of nanofibers, their networks, and transient intermediates that may exist in solution. escholarship.orgnih.gov

For this compound hydrogels, Cryo-TEM reveals the morphology of the constituent nanofibers, including their length, diameter, and persistence length. It allows for the direct visualization of the fibrillar network, showing how changes in peptide concentration can lead to denser networks. nist.gov By analyzing numerous 2D projection images from different orientations, a 3D reconstruction of the self-assembled structure can be generated, providing detailed information about the peptide's packing and symmetry within the nanofiber. nih.gov This approach has been successfully used to determine the near-atomic resolution structures of other self-assembling short peptides. acs.org

The data obtained from these advanced electron microscopy techniques are crucial for establishing structure-property relationships in this compound-based materials. The observed nanofiber dimensions and network density can be directly correlated with the bulk rheological properties of the hydrogel.

Table of Research Findings from Cryo-EM Studies on Peptide Assemblies

Parameter Observation Significance
Nanofiber Morphology Visualization of individual nanofibers with uniform diameters. Confirms the formation of well-defined, self-assembled structures at the nanoscale.
Network Density Increased fibrillar network density with higher peptide concentration. nist.gov Correlates nanoscale structure with macroscopic properties like gel stiffness. nist.gov
3D Reconstruction Potential for near-atomic resolution models of the peptide arrangement within a fiber. acs.org Elucidates the specific intermolecular interactions driving the self-assembly process.
Hydrogel Microstructure Imaging of the interconnected porous network in a hydrated state. nih.gov Provides insight into the material's capacity for nutrient transport and cell scaffolding.

| Preservation of State | Transient or unstable intermediate structures can be "frozen" and observed. escholarship.orgrsc.org | Allows for the study of the dynamic self-assembly pathway. |

Table of Chemical Compounds

Compound Name
This compound

Computational and Theoretical Investigations of L Alanylglycylglycine

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Parameter Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting spectroscopic parameters of l-Alanylglycylglycine. These methods provide a foundational understanding of the molecule's properties at the atomic level.

Ab Initio Methods (e.g., Hartree-Fock, MP2)

Hartree-Fock (HF) Theory: This fundamental ab initio method approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orgpku.edu.cn It provides a starting point for more advanced calculations by determining the electronic energy and molecular orbitals in a mean-field approach. wikipedia.orgstackexchange.comyoutube.com The Hartree-Fock method is a foundational approach for determining the wave function and energy of a quantum many-body system. wikipedia.org While it is a significant improvement over the simpler Hartree method by correctly incorporating the antisymmetric nature of the wavefunction, it does not fully account for electron correlation. pku.edu.cnlibretexts.org For this compound, HF calculations can yield initial geometries and a baseline for electronic properties.

Møller-Plesset (MP2) Perturbation Theory: To account for electron correlation, which is neglected in HF theory, Møller-Plesset perturbation theory is often employed. wikipedia.org MP2, the second-order correction, is a popular method that systematically improves upon HF results for properties like optimized geometries. q-chem.com It incorporates the effects of electron correlation by adding a perturbation correction to the Hartree-Fock energy. wikipedia.org MP2 calculations for this compound would provide more accurate energetic and structural information compared to HF alone, especially concerning non-covalent interactions within the peptide. q-chem.comresearchgate.net The computational cost of MP2 is higher than HF, but it is often a necessary step for achieving quantitative accuracy. q-chem.com

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a widely used method in computational chemistry for studying the electronic structure of molecules like this compound. wikipedia.orgimperial.ac.uk DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org Instead of the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. wikipedia.orgimperial.ac.uk

A key aspect of DFT is the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. osti.gov Various functionals have been developed, ranging from the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) to hybrid functionals that incorporate a portion of exact exchange from Hartree-Fock theory. aps.org The choice of functional can significantly impact the accuracy of the results. osti.gov For peptides like this compound, DFT calculations are valuable for predicting a wide range of properties including geometries, vibrational frequencies, and reaction energies. researchgate.netrsdjournal.org Studies have shown that DFT methods, such as B3LYP, can provide results that are in good agreement with higher-level ab initio calculations for peptide systems. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules like this compound. nih.gov These simulations track the motions of atoms over time, providing insights into the conformational landscape and dynamic processes that are often inaccessible to experimental methods alone. nih.gov

Force Field Development and Validation for Peptide Systems

The accuracy of MD simulations is highly dependent on the quality of the underlying force field. ethz.ch A force field is a set of parameters that describes the potential energy of a system of atoms. usc.edu For peptides, these parameters include terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). ethz.ch

Force field development is a complex process that often involves fitting parameters to high-level quantum chemical calculations and experimental data. ethz.chnih.gov For small molecules like this compound, this process is crucial for ensuring that the simulations accurately reproduce its structural and dynamic properties. ethz.ch Several well-established force fields, such as AMBER and CHARMM, have been developed and extensively validated for biomolecular simulations, including peptides. usc.edursc.org The validation process typically involves comparing simulation results with experimental data for properties like density, solvation free energy, and conformational preferences. nih.govchemrxiv.org

Analysis of Dihedral Angles (Phi, Psi) and Ramachandran Plots

A key aspect of peptide structure is the conformation of its backbone, which is largely determined by the dihedral angles phi (φ) and psi (ψ). researchgate.netwolfram.combioinformatics.org The φ angle describes the rotation around the N-Cα bond, while the ψ angle describes the rotation around the Cα-C bond. wolfram.com

The Ramachandran plot is a fundamental tool used to visualize the sterically allowed regions of φ and ψ angles for an amino acid residue. bioinformatics.orgwikipedia.org By plotting the φ and ψ angles sampled during an MD simulation of this compound, a Ramachandran plot can be generated to show the preferred conformations of the alanine (B10760859) and glycine (B1666218) residues. researchgate.net Glycine, lacking a side chain, has a much larger allowed conformational space compared to alanine. wolfram.com Analysis of these plots from MD simulations can reveal the dominant secondary structure elements and the flexibility of the peptide backbone. researchgate.netnstl.gov.cn

Solvent Effects and Explicit/Implicit Solvent Models in MD Simulations

The surrounding solvent plays a critical role in determining the structure and dynamics of peptides. In MD simulations, solvent effects can be treated using either explicit or implicit models. nih.gov

Explicit Solvent Models: In this approach, individual solvent molecules (e.g., water) are explicitly included in the simulation box. nih.gov This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between this compound and water molecules. osti.gov While computationally more expensive, explicit solvent simulations provide a more realistic representation of the solution environment. nih.gov

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a given dielectric constant. nih.gov This approach significantly reduces the computational cost by eliminating the need to simulate individual solvent molecules. nih.govresearchgate.net Common implicit solvent models include the Generalized Born (GB) and Poisson-Boltzmann (PB) methods. nih.gov While they cannot capture specific solute-solvent interactions, they are useful for efficiently exploring the conformational space of peptides and estimating solvation free energies. nih.govmdpi.com

Monte Carlo Simulations for Conformational Sampling

Monte Carlo (MC) simulations are a powerful class of computational methods used to explore the vast conformational space of molecules like this compound. nih.govresearchgate.net This stochastic approach is essential for identifying low-energy, stable conformations by overcoming the large number of potential energy barriers on the molecule's potential energy surface (PES). nih.govnih.gov The fundamental principle involves generating a series of molecular conformations through random changes and accepting or rejecting these new conformations based on a probability criterion, typically the Metropolis algorithm, which favors lower energy states. upc.edu

The conformational landscape of a tripeptide is defined by the rotational degrees of freedom of its backbone and side chains. For this compound, these include the dihedral angles (φ, ψ) for each amino acid residue. A thorough conformational search, which would test all possible rotamer combinations, is computationally impractical for molecules larger than a dipeptide. nih.gov Consequently, stochastic sampling methods like MC are employed to efficiently navigate this high-dimensional space. nih.gov However, standard MC methods can sometimes fail to locate all significant low-energy conformers, casting doubt on their reliability for certain applications. nih.gov

To address these limitations, enhanced MC techniques have been developed. Methods like the extended-scaled-collective-variable (ESCV) Monte Carlo combine algorithms to sample large configurational spaces more effectively, which is particularly useful for systems with cooperative dynamics. nih.govnih.gov Another approach involves segmenting larger proteins into tripeptide fragments to improve the efficiency of conformational exploration, a technique directly applicable to studying this compound itself. mdpi.comnih.gov These advanced methods ensure a more comprehensive and reliable sampling of the conformational distribution at a given temperature. nih.govnih.gov

The table below illustrates the types of dihedral angles that are the primary variables in the conformational sampling of this compound.

Residue Backbone Dihedral Angles Side Chain Dihedral Angles
l-Alanine φ (N-Cα), ψ (Cα-C')χ1
Glycine φ (N-Cα), ψ (Cα-C')N/A
Glycine φ (N-Cα), ψ (Cα-C')N/A

Free Energy Calculations for Conformational Transitions and Interaction Thermodynamics

Understanding the thermodynamics of conformational transitions is crucial for elucidating the structural dynamics and function of peptides. Free energy calculations provide a quantitative description of the stability of different conformational states and the energy barriers between them. nih.gov For peptides like this compound, these calculations can map the free energy landscape, revealing the most probable conformations and the pathways for transitioning between them. nih.govresearchgate.net

Various computational techniques are used to construct these free energy landscapes. Molecular dynamics (MD) simulations combined with enhanced sampling methods such as umbrella sampling, metadynamics, or adaptive biasing force (ABF) are commonly employed. aip.orgrutgers.edu For instance, studies on alanine dipeptide, a fundamental component of this compound, have successfully used these methods to reproduce its free energy landscape in explicit water, identifying stable conformers like the β/C5, C7eq, and αR states. nih.govrutgers.edu These calculations highlight the influence of solvent on conformational preference.

The resulting free energy surface, often plotted as a function of the backbone dihedral angles (φ, ψ), shows basins corresponding to stable conformational states and saddle points corresponding to transition states. rutgers.edu The free energy difference (ΔG) between these states determines their relative populations, while the height of the energy barriers dictates the kinetics of their interconversion. nih.gov For example, the transition from a β-strand to an α-helical conformation for an alanine-based peptide involves overcoming a specific free energy barrier, the height of which can be calculated. aip.orgmdpi.com

The table below presents hypothetical free energy differences for major conformers of a generic alanine-containing peptide in aqueous solution, based on findings for alanine dipeptide. rutgers.edu

Conformer Relative Free Energy (kcal/mol) Description
β/C5 0.0Global minimum, extended conformation
C7eq (αR) 0.9Right-handed helical region
αL 2.7Left-handed helical region
C7ax 3.2Axially-oriented C7 conformation

Bioinformatics and Cheminformatics Approaches for Peptide Library Design and Property Prediction

Bioinformatics and cheminformatics provide powerful in silico tools for the rational design of peptide libraries and the prediction of their physicochemical and biological properties. unibe.ch These approaches are instrumental in exploring the vast chemical space of peptides to identify sequences with desired characteristics, such as high binding affinity or specific biological activity. nih.govnih.gov

For a tripeptide like this compound, these methods can be used in several ways. One application is in the design of focused combinatorial libraries. Starting with the this compound sequence, variations can be generated by substituting one or more amino acids. Cheminformatics tools can then be used to build 3D models of these new tripeptides and perform virtual screening against a biological target. nih.gov This process helps prioritize which peptides to synthesize and test experimentally, saving significant time and resources. nih.gov

Another key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By compiling a dataset of tripeptides with experimentally measured properties (e.g., binding affinity to a receptor), a QSAR model can be trained to correlate molecular descriptors (e.g., size, hydrophobicity, electronic properties) with activity. nih.govjst.go.jp Such a model could then predict the properties of this compound or its analogues. Modern machine learning algorithms are increasingly being used to build sophisticated predictive models for various peptide properties. nih.gov Furthermore, specialized toolkits like p2smi facilitate the conversion of peptide sequences into chemical formats (SMILES strings) compatible with standard cheminformatics software, enabling large-scale analysis and property calculation. arxiv.org

The table below shows examples of molecular descriptors that would be calculated for this compound in a cheminformatics study.

Descriptor Type Example Descriptors Predicted Property
Physicochemical Molecular Weight, logP, Topological Polar Surface Area (TPSA)Solubility, Permeability
Topological Wiener Index, Balaban IndexMolecular Shape/Branching
Quantum Chemical HOMO/LUMO energies, Mulliken chargesReactivity, Electrostatic Potential
3D-MoRSE 3D Molecule Representation of Structures based on Electron diffraction3D structure information

Biochemical Process Modeling and Simulation Utilizing Peptide Data

Data derived from computational and experimental studies of peptides like this compound serve as critical inputs for the modeling and simulation of larger biochemical processes. researchgate.net These models aim to understand the dynamics of complex systems, such as metabolic networks, signaling pathways, or biopharmaceutical production processes, by integrating the behaviors of individual components. ebi.ac.uk

The metabolic fate of this compound can be simulated using kinetic models of peptide metabolism. nih.gov Such models would incorporate parameters like the rates of hydrolysis by peptidases and transport across cell membranes. Studies on similar di- and tripeptides have shown that their clearance from plasma and subsequent hydrolysis into constituent amino acids can be modeled to predict their suitability as nutrient sources, for example. nih.gov The specific sequence and structure of the peptide influence its susceptibility to different enzymes, a factor that must be included in the model. researchgate.net

In the context of systems biology, the interactions of this compound with cellular components could be incorporated into larger network models. For example, if the peptide were found to inhibit an enzyme, this interaction could be represented in a model of the corresponding metabolic pathway to simulate its downstream effects. nih.gov Similarly, in bioprocess engineering, models are used to optimize the production and purification of proteins and peptides. researchgate.net Data on the chemical and physical properties of this compound, such as its charge and hydrophobicity, would be essential for simulating its behavior in different purification steps like chromatography.

The table below outlines the types of peptide data used in biochemical process modeling.

Model Type Required Peptide Data Example Application
Metabolic Pathway Model Enzyme kinetics (Km, Vmax), Transport ratesSimulating the breakdown and absorption of this compound in the human intestine. nih.govresearchgate.net
Pharmacokinetic Model Plasma clearance rate, Half-life, Volume of distributionPredicting the concentration-time profile of the peptide in the body after administration. nih.gov
Bioprocess Simulation Isoelectric point, Hydrophobicity, SolubilityOptimizing a chromatographic purification process for the peptide. researchgate.net
Systems Biology Network Binding affinities (Kd), Inhibition constants (Ki)Modeling the regulatory effect of the peptide on a cellular signaling pathway. mdpi.com

Research Applications and Model Systems Involving L Alanylglycylglycine

l-Alanylglycylglycine as a Model Peptide for Fundamental Biochemical Studies

The simple, well-defined sequence of this compound makes it an excellent model peptide for investigating fundamental biochemical and physiological processes. Its utility spans across studies of enzyme kinetics, peptide hydrolysis, metabolic pathways, and protein-peptide interactions.

Enzyme Kinetic Studies and Substrate Specificity Determination

Due to its composition of common amino acids, this compound is a suitable substrate for determining the kinetic parameters and specificity of various peptidases. Enzymes with a preference for an N-terminal alanine (B10760859) residue can be effectively studied using this tripeptide. Kinetic assays involving the hydrolysis of this compound allow for the determination of key parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat), which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Investigations of Peptide Hydrolysis Mechanisms by Peptidases (e.g., Aminopeptidase N)

The hydrolysis of the peptide bonds in this compound serves as a model reaction for elucidating the mechanisms of peptidases. Aminopeptidase N, a zinc-dependent metalloprotease, exhibits broad substrate specificity and is known to cleave neutral amino acids from the N-terminus of peptides. The cleavage of the N-terminal alanine from this compound by Aminopeptidase N can be monitored to study the enzyme's catalytic mechanism, including the role of active site residues and the metal cofactor in peptide bond hydrolysis.

Analysis of Peptide Metabolism Pathways in In Vitro Systems

This compound is utilized in in vitro systems to study the pathways of peptide metabolism. For instance, studies on the transport and metabolism of peptides in intestinal and renal brush border membrane vesicles can employ this tripeptide to understand the processes of peptide uptake and subsequent degradation into constituent amino acids. Such studies are crucial for understanding nutrient absorption and the metabolic fate of small peptides in biological systems.

Protein-Peptide Interaction Studies

The interactions between peptides and proteins are fundamental to many biological processes. This compound can be used as a model peptide to investigate these interactions. For example, studies on the binding of small peptides to transport proteins or receptors can utilize this tripeptide to characterize the binding affinity and specificity of the protein. Techniques such as fluorescence spectroscopy and isothermal titration calorimetry can be employed to quantify the thermodynamics of the interaction between this compound and a target protein.

Utilization in Material Science Research

The self-assembling properties of certain peptides are of great interest in material science for the development of novel biomaterials. This compound, in this context, has been explored for its ability to form ordered structures, specifically hydrogels.

Design and Investigation of Peptide-Based Hydrogels

Recent research has demonstrated that the cationic tripeptide glycylalanylglycine (GAG), an isomer of this compound, can self-assemble into crystalline fibrils in an ethanol/water solution, leading to the formation of a hydrogel network. nih.govresearchgate.net These studies provide a framework for how this compound could be similarly investigated.

The formation and properties of these hydrogels are dependent on factors such as peptide concentration and the solvent composition. nih.govresearchgate.net By varying these parameters, the rate of fibril formation and the mechanical strength of the resulting gel can be controlled. nih.gov The mechanism is believed to involve the reduction of peptide solubility by the organic solvent, which induces self-assembly into fibrillar structures. nih.gov These hydrogels exhibit thermo-switchable properties, meaning their stability is sensitive to temperature changes, a characteristic that is highly desirable for biomedical applications. nih.gov

Table 1: Experimental Conditions for Glycylalanylglycine (GAG) Hydrogel Formation

Parameter Condition Outcome Reference
Peptide Concentration Varied systematically Controls the rate of fibril formation and gel strength. nih.gov
Ethanol Fraction Varied systematically Reduces peptide solubility, inducing self-assembly and controlling gel strength. nih.gov

| Temperature | Increased | Can manipulate the solubility of fibrils, making the gel thermo-switchable. | nih.gov |

This interactive table summarizes the key experimental parameters influencing the formation of hydrogels from a structural isomer of this compound.

Spectroscopic studies, including UV circular dichroism, FTIR, and vibrational circular dichroism, have been employed to probe the kinetics of fibril formation and to characterize the secondary structure of the peptides within the hydrogel network. researchgate.net These analyses reveal that the kinetics of fibrillization and gelation are closely linked and can be tuned by adjusting the composition of the peptide/water/ethanol mixture. researchgate.net

Self-Assembly Studies of this compound and its Derivatives

The self-assembly of peptides into well-ordered nanostructures is a cornerstone of materials science and nanotechnology, drawing inspiration from natural biological structures. While complex peptides are known to form intricate assemblies, even short sequences can generate functional nanomaterials. nih.gov this compound, as a simple tripeptide, and its derivatives serve as fundamental models for exploring the driving forces behind peptide self-organization. The process is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. royalsocietypublishing.org

Derivatives of this compound, particularly those modified to be amphiphilic (possessing both hydrophobic and hydrophilic segments), are prime candidates for self-assembly. This can be achieved by attaching an aromatic group or a lipid chain to the peptide backbone. Such modifications can induce the peptides to form structures like nanofibers, nanotubes, and hydrogels. nih.gov The alanine residue provides a degree of hydrophobicity, while the two glycine (B1666218) residues offer conformational flexibility, allowing the peptide backbone to adopt the necessary arrangements for forming extended structures like β-sheets, which are common in self-assembled fibrils. royalsocietypublishing.orgnih.gov

Research on analogous peptides demonstrates that sequences containing alanine and glycine can form highly stable structures. For instance, a 16-residue peptide composed of alanine, glutamic acid, and lysine (B10760008) spontaneously assembles into a macroscopic membrane built from a network of interwoven filaments. researchgate.net This suggests that even a simple motif like Ala-Gly-Gly, when incorporated into larger sequences or derivatized, can play a crucial role in directing the formation of complex, stable biomaterials. The study of these minimal sequences is vital as they are easier to synthesize and provide clear insights into the fundamental requirements for molecular assembly. nih.gov

Development of Peptide-Containing Hybrid Materials

Peptide-containing hybrid materials represent a class of advanced composites that combine the functional properties of peptides with the structural integrity of synthetic polymers. rsc.org These materials are designed to be biomimetic, tunable, and suitable for applications in tissue engineering, drug delivery, and regenerative medicine. The tripeptide this compound is an attractive building block for these hybrids due to its simplicity, biocompatibility, and the chemical handles it provides for conjugation.

One common strategy involves the covalent attachment of peptides to synthetic polymers like polyethylene (B3416737) glycol (PEG) or Pluronic F127. nih.gov This can result in the self-assembly of the hybrid molecules into structured hydrogels. In such a system, the peptide component can introduce biological recognition motifs or influence the mechanical properties of the gel, while the polymer provides solubility and structural scaffolding. For example, studies have shown that conjugating alanine-rich peptides to Pluronic F127 can induce the formation of robust hydrogels. nih.gov

The incorporation of this compound into a polymer matrix can be used to create materials with controlled properties. The peptide can be directly incorporated into the polymer backbone or grafted onto its surface. nih.gov These peptide-functionalized materials can promote cell adhesion, guide tissue growth, or act as depots for the controlled release of therapeutics. The Ala-Gly-Gly sequence, being small and stable, is less likely to cause an adverse immune response, making it a valuable component for designing the next generation of multifunctional, biocompatible hybrid materials. rsc.org

Role as a Building Block for Complex Peptide and Protein Synthesis

Tripeptides are not only bioactive on their own but also serve as crucial building blocks in the synthesis of larger, more complex peptides and their analogues. wikipedia.orgnih.gov this compound can be utilized as a structural unit in the synthesis of peptides for pharmaceutical and nutraceutical applications. Its sequence is found within larger, naturally occurring bioactive molecules and can be incorporated to fine-tune their properties.

A notable example of a closely related analogue is Norophthalmic acid (y-glutamyl-alanyl-glycine), an analogue of the vital antioxidant glutathione, which has been isolated from the crystalline lens. wikipedia.org Furthermore, the tetrapeptide Ala-Glu-Asp-Gly (AEDG) has been shown to promote the differentiation of pluripotent cells into neural tissue, demonstrating the biological significance of sequences containing the Ala-Gly motif. mdpi.com

In synthetic peptide chemistry, tripeptide units can be synthesized first and then coupled together to form longer polypeptide chains. This "fragment condensation" approach can be more efficient than adding amino acids one by one. The Ala-Gly-Gly fragment is a simple, non-racemizable unit that can be readily prepared and incorporated into larger target molecules. This approach is valuable in the total synthesis of complex peptide natural products and in creating peptide-based drugs with improved stability and activity. researchgate.net The incorporation of simple motifs like Ala-Gly-Gly is also seen in the biosynthesis of famous antibiotics; for instance, the tripeptide ACV is a key precursor to penicillin. wikipedia.org

Understanding how a linear chain of amino acids folds into a functional three-dimensional protein remains a central challenge in biochemistry. Simple peptides are invaluable tools for dissecting this complex process. The tripeptide this compound, or the closely related Ala-Gly-Ala, serves as an excellent model system for studying the fundamental principles of peptide and protein folding. medchemexpress.com

The Ala-Gly-Ala sequence is considered a prototype for the general Xxx-Gly-Zzz motif, which appears frequently in proteins. medchemexpress.com Glycine, lacking a side chain, provides significant conformational flexibility to the peptide backbone, while the methyl side chain of alanine introduces steric constraints. Studying how these two opposing factors influence the local conformation in a simple tripeptide provides critical insights into the folding of larger proteins. For example, replacing a glycine with an alanine in a collagen model peptide can terminate triple-helix folding, demonstrating the profound structural impact of this simple substitution. nih.gov

Furthermore, the Ala-Gly-Gly motif can be used to study how neighboring residues influence secondary structure formation, such as β-turns and helices. Computational and experimental studies on such short peptides help to parameterize the models used for protein structure prediction. nih.gov Research on evolutionarily conserved motifs, such as the glycine-tyrosine pair, shows that specific, simple amino acid interactions can form a "folding core" that is critical for the stability and folding of entire protein domains. nih.gov The Ala-Gly-Gly sequence provides a foundational model to explore these elemental interactions that underpin the architecture of complex proteins.

Application in Biochemical Education as a Model Compound

In biochemical education, simple and well-defined molecules are essential for teaching fundamental concepts. Tripeptides like this compound serve as ideal model compounds for demonstrating key principles of protein chemistry and analysis. youtube.comyoutube.com Its defined structure, composed of three amino acids linked by two peptide bonds, provides a tangible example for students learning about protein primary structure. technologynetworks.com

This compound can be used in a variety of teaching laboratory exercises:

Chromatography: Its simple composition makes it an excellent standard for demonstrating techniques like paper chromatography, thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC) for separating amino acids and peptides.

Titration: Students can perform acid-base titrations of the tripeptide to determine the pKa values of its N-terminal amino group and C-terminal carboxyl group, providing a practical understanding of amino acid and peptide charge. youtube.com

Peptide Bond Hydrolysis: The peptide can be subjected to acid or enzymatic hydrolysis, and the resulting free amino acids (alanine and glycine) can be identified, illustrating the nature of the peptide bond. youtube.com

Spectroscopy: Although it lacks a chromophore for UV-Vis spectroscopy, it can be used in lessons on derivatization techniques required to visualize peptides.

Because its constituent amino acids have simple, non-polar (alanine) and non-existent (glycine) side chains, it allows students to focus on the properties of the peptide backbone itself, without the complications of charged or reactive R-groups. technologynetworks.com This simplicity makes this compound an effective and inexpensive tool for foundational biochemical training.

Investigation of Thermochemical Properties and Reactivity in Model Systems

The thermochemical properties of peptides are fundamental to understanding their stability and the energetics of protein folding. This compound serves as a model system for determining these properties for the peptide bond in different sequence environments. Calorimetric studies on this and related peptides provide precise data on their heat capacity, enthalpy of formation, and enthalpy of combustion. nist.govlew.ro This information is critical for building accurate computational models of protein stability and interactions.

Below is a table summarizing key thermochemical and physical property data for Alanylglycylglycine, compiled from various sources.

PropertyValueUnitsNotes
Physical Properties
Molecular FormulaC7H13N3O4-
Molecular Weight203.19 g/mol
Melting Point198°CFor Dthis compound chemicalbook.com
pKa1 (Carboxyl)3.19-At 25°C chemicalbook.com
pKa2 (Amino)8.15-At 25°C chemicalbook.com
Thermochemical Data For N-dl-Alanylglycine
Enthalpy of Formation (Solid)-777.39 ± 0.88kJ/mol nist.gov
Enthalpy of Combustion (Solid)-2618.9 ± 0.84kJ/mol nist.gov
Entropy (Solid, 1 bar)213.4J/mol·K nist.gov
Heat Capacity (Solid)181.79J/mol·KAt 296.4 K nist.gov

Data for the closely related dipeptide N-dl-Alanylglycine is used to illustrate the type of thermochemical values investigated for such molecules.

Studies on the reactivity of its constituent amino acids, glycine and alanine, under model conditions, such as those simulating meteorite impacts in early oceans, provide insight into the stability of the peptide itself. nih.gov Such experiments show that while some degradation occurs at high temperatures and pressures, the core amino acid structures can survive and even react to form new molecules. nih.gov Investigating the reactivity of this compound in various chemical environments helps to understand peptide degradation pathways and the intrinsic stability conferred by the peptide bond.

Interactions Within Defined Chemical and Biochemical Systems

Peptide-Peptide Interactions: Aggregation and Self-Assembly Mechanisms

The self-assembly of peptides like l-Alanylglycylglycine is a spontaneous process where individual peptide molecules form ordered aggregates. This phenomenon is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, electrostatic forces, and van der Waals forces. mdpi.com These interactions work in concert to guide the peptides into stable, low-energy nanostructures such as nanofibers, nanoribbons, and vesicles. manchester.ac.uk The specific architecture of the resulting assembly is highly dependent on the amino acid sequence and the surrounding environmental conditions. nih.gov

For short peptides, the propensity to aggregate is influenced by the hydrophobicity of the constituent amino acids. Alanine (B10760859), being more hydrophobic than glycine (B1666218), can influence the packing and stability of self-assembled structures. mdpi.com The process often begins with the formation of secondary structures, such as β-sheets, which are stabilized by intermolecular hydrogen bonds between the peptide backbones. reading.ac.uk These initial structures can then serve as nuclei for further growth into larger, more complex aggregates. nih.gov The glycine residues in the peptide can provide conformational flexibility, which may facilitate the necessary arrangements for stable aggregate formation. nih.gov

The aggregation process is also highly sensitive to environmental factors. nih.gov Solution pH can alter the charge state of the terminal amino and carboxyl groups, thereby affecting electrostatic interactions which can either promote or inhibit aggregation. manchester.ac.uk Similarly, the ionic strength of the solution can screen electrostatic charges, modifying the balance of forces that drive self-assembly. manchester.ac.uk The sequence of amino acids is a critical determinant of the final self-assembled structure; even peptides with similar compositions but different sequences can form vastly different nanostructures. nih.gov For instance, peptides with alternating hydrophobic and hydrophilic residues often form nanoribbons, while those with blocks of similar residues may form nanofibers. manchester.ac.uk

The table below summarizes the key non-covalent interactions that drive the self-assembly of peptides and the typical nanostructures that can be formed.

Interaction TypeDescriptionResulting Nanostructures
Hydrogen Bonding Formation of bonds between amide and carbonyl groups in the peptide backbone, leading to secondary structures like β-sheets. reading.ac.ukNanofibers, Nanoribbons, Nanotubes manchester.ac.uk
Hydrophobic Interactions The tendency of nonpolar side chains (like alanine's methyl group) to cluster together to minimize contact with water. mdpi.comMicelles, Vesicles, Nanofibers mdpi.com
Electrostatic Interactions Attractive or repulsive forces between charged terminal groups or side chains, influenced by pH. manchester.ac.ukGoverns structural specificity and can direct the formation of various aggregates. manchester.ac.uk
Van der Waals Forces Weak, short-range attractions between all atoms, contributing to the overall stability of the packed structure. mdpi.comUbiquitous in all self-assembled structures, contributing to cohesive energy. manchester.ac.uk

Interactions with Solvents and Cosolvents: Solvation Thermodynamics

The interaction of this compound with solvents, particularly water, and cosolvents is crucial for understanding its solubility, stability, and conformational preferences. Solvation thermodynamics provides a quantitative description of these interactions through parameters such as partial molar volumes and transfer free energies. These parameters reveal how the peptide and solvent molecules rearrange to accommodate each other and the energetic consequences of these arrangements.

The solvation of a peptide is a complex process involving the disruption of solvent-solvent interactions to create a cavity for the solute, and the formation of new solute-solvent interactions. In aqueous solutions, the hydrophilic parts of this compound (the peptide backbone and charged termini) will interact favorably with water molecules through hydrogen bonding and dipole-dipole interactions. The more hydrophobic alanine side chain will induce a structuring of the surrounding water molecules, a phenomenon central to the hydrophobic effect.

The addition of cosolvents, such as alcohols or urea, can significantly alter the solvation environment and, consequently, the peptide's behavior. Cosolvents can modulate the dielectric constant of the medium, affecting electrostatic interactions. They can also compete with water for hydrogen bonding sites on the peptide or disrupt the hydrogen-bonded network of water itself, which can either stabilize or destabilize the peptide's structure and influence its aggregation propensity.

Thermodynamic studies, often involving techniques like densimetry and calorimetry, are used to determine these properties. For example, the partial molar volume of a peptide in solution provides insight into the volume changes associated with its hydration. Transfer free energies, which measure the change in Gibbs free energy when a peptide is moved from water to a cosolvent solution, indicate whether the peptide is preferentially solvated by water or the cosolvent.

Metal Ion Coordination Chemistry with this compound

The peptide backbone and terminal groups of this compound contain several potential donor atoms (nitrogens from the amino group and amide links, and oxygens from the carbonyl groups and carboxylate terminus) that can coordinate with metal ions to form stable complexes. The study of these interactions is fundamental to understanding the role of peptides in metalloprotein chemistry and for the design of metal-based therapeutic agents.

The interaction between this compound and a metal ion can lead to the formation of various complex species, depending on factors like the pH of the solution and the metal-to-ligand ratio. Determining the stoichiometry (the ratio of metal to peptide in the complex) and the stability constants of these species is crucial for characterizing the system.

Potentiometric titration is a primary technique used for this purpose. In a typical experiment, a solution of the peptide and a metal ion is titrated with a standard base, and the pH is monitored. The resulting titration curve will show shifts compared to the titration of the free peptide, and from these shifts, the stoichiometry and protonation-corrected stability constants (log β) of the formed metal-peptide complexes can be calculated using specialized software.

For example, a divalent metal ion like copper(II) is known to form particularly stable complexes with peptides. At low pH, coordination often begins at the N-terminal amino group and the adjacent carbonyl oxygen. As the pH increases, protons can be displaced from the amide nitrogens, leading to a deprotonated, chelated structure with high stability. The stoichiometry of these complexes can vary, with common forms being ML, ML₂, and various protonated or deprotonated species (where M is the metal ion and L is the peptide ligand).

Spectroscopic methods such as UV-Vis, Circular Dichroism (CD), and Electron Paramagnetic Resonance (EPR) spectroscopy can also provide valuable information about the coordination environment of the metal ion and the conformational changes in the peptide upon binding, complementing the thermodynamic data obtained from potentiometry.

Structural Characterization of Metal-Peptide Complexes

The interaction of metal ions with peptides is a fundamental area of bioinorganic chemistry, providing insights into the roles of metals in biological systems. The tripeptide this compound (Ala-Gly-Gly), with its multiple potential donor sites—the N-terminal amino group, the C-terminal carboxylate group, and the two peptide amide linkages—can form stable complexes with various metal ions. The structural characterization of these metal-peptide complexes is crucial for understanding their chemical properties and biological activities. This is typically achieved through a combination of spectroscopic techniques and single-crystal X-ray diffraction.

While specific, detailed crystallographic data for this compound metal complexes are not extensively available in the public domain, the coordination behavior can be inferred from studies on similar small peptides, such as glycylglycine (B550881) and other tripeptides. The coordination chemistry is highly dependent on the nature of the metal ion, the pH of the solution, and the molar ratio of the ligand to the metal.

Coordination Modes and Geometry

Generally, this compound is expected to act as a multidentate ligand. At low pH, the primary coordination site is often the N-terminal amino group and the adjacent peptide carbonyl oxygen. As the pH increases, deprotonation of the amide nitrogens can occur, leading to their involvement in coordination. This results in the formation of stable chelate rings.

Studies on analogous tripeptides, such as glycylglycyl-L-alanine complexed with Cobalt(III), suggest that the peptide can act as a quinquidentate ligand. In such cases, the metal ion is coordinated by the terminal amino group, two deprotonated peptide nitrogens, and the terminal carboxylate group. This mode of coordination typically results in a distorted octahedral or square-planar geometry around the central metal ion, depending on the coordination number and the electronic configuration of the metal. For instance, Au(III) complexes with similar peptides like glycylalanine (B8899) and glycylalanylalanine have been shown to adopt a square-planar geometry, with the peptide coordinating through the amino group, amide nitrogen(s), and the carboxylate group.

Spectroscopic Characterization

Spectroscopic methods are invaluable for elucidating the structure of metal-peptide complexes in both solid and solution states.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups involved in coordination. The coordination of the amino group to a metal ion is typically indicated by a shift in the N-H stretching and bending vibrations. More significantly, the deprotonation and subsequent coordination of the amide nitrogen result in a noticeable shift of the amide I (primarily C=O stretching) and amide II (N-H bending and C-N stretching) bands. The involvement of the carboxylate group in coordination is evidenced by changes in the symmetric and asymmetric stretching frequencies of the COO- group.

UV-Visible (UV-Vis) Spectroscopy: The d-d electronic transitions of transition metal ions are sensitive to the ligand field environment. UV-Vis spectroscopy can, therefore, provide information about the coordination geometry of the metal ion in the complex. For example, the position and intensity of the d-d bands can help distinguish between octahedral, tetrahedral, and square-planar geometries.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for studying the structure of diamagnetic metal-peptide complexes in solution. The coordination of the peptide to a metal ion causes significant changes in the chemical shifts of the protons and carbons near the binding sites. For paramagnetic complexes, the NMR signals are often broadened, but the hyperfine shifts can provide valuable structural information.

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic metal complexes, such as those of Cu(II) or Mn(II), ESR spectroscopy can provide detailed information about the coordination environment of the metal ion, including the symmetry of the ligand field and the nature of the donor atoms.

X-ray Crystallography

For example, in a hypothetical square-planar Cu(II) complex with deprotonated this compound acting as a tetradentate ligand (N-terminal amino, two amide nitrogens, and the carboxylate oxygen), one would anticipate typical Cu-N(amino), Cu-N(amide), and Cu-O(carboxylate) bond lengths.

To illustrate the type of data obtained from such studies, the following table presents hypothetical, yet plausible, structural parameters for a generic metal complex of this compound based on known structures of similar peptide complexes.

Metal Ion (M)Coordination GeometryCoordinated AtomsM-N(amino) (Å)M-N(amide) (Å)M-O(carboxylate) (Å)
Cu(II)Square PlanarN(amino), N(amide1), N(amide2), O(carboxylate)~2.0~1.9 - 2.0~1.9 - 2.0
Ni(II)OctahedralN(amino), N(amide1), O(amide2), O(carboxylate), 2x H₂O~2.1~2.0~2.1
Co(III)OctahedralN(amino), N(amide1), N(amide2), O(carboxylate), X, Y~1.9 - 2.0~1.9~1.9

Note: This table is illustrative and based on data from analogous metal-peptide complexes. X and Y represent other potential ligands in the coordination sphere for an octahedral complex.

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. For a polar, non-volatile tripeptide like L-alanylglycylglycine, liquid chromatography techniques are particularly well-suited.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-pressure, higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of peptides. These techniques separate compounds based on their differential partitioning between a stationary phase (packed into a column) and a liquid mobile phase that is pumped through the column under high pressure.

For this compound, which is a polar molecule, reversed-phase (RP) HPLC is a common approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). However, small, polar peptides like this compound may exhibit limited retention on traditional RP columns. helixchrom.com To overcome this, several strategies can be employed:

Ion-Pairing Agents: Adding an ion-pairing reagent to the mobile phase can enhance the retention of charged analytes on the nonpolar stationary phase.

Derivatization: The peptide can be chemically modified (derivatized) prior to analysis to increase its hydrophobicity, thereby improving its retention and detection. A common derivatizing agent for amino acids and peptides is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with primary and secondary amines. nih.govnih.gov Phenylisothiocyanate (PITC) is another widely used reagent. nih.gov

Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange mechanisms can provide sufficient retention for underivatized amino acids and peptides. helixchrom.com

UPLC systems operate at much higher pressures than HPLC, allowing for the use of smaller stationary phase particles (typically sub-2 µm). This results in significantly faster analysis times, improved resolution, and enhanced sensitivity, making UPLC-based methods highly suitable for quantifying peptides in complex biological samples. nih.gov

Table 1: Comparison of HPLC and UPLC for Peptide Analysis

Feature High-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography (UPLC)
Operating Pressure Lower (e.g., up to 6,000 psi) Higher (e.g., up to 15,000 psi or more)
Particle Size 3-5 µm < 2 µm
Resolution Good Excellent
Analysis Time Longer Shorter
Sensitivity Good Higher
Solvent Consumption Higher Lower

Hydrophilic Interaction Liquid Chromatography (HILIC) for Amino Acid and Peptide Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is exceptionally well-suited for the separation of highly polar compounds like this compound. nih.gov In contrast to reversed-phase chromatography, HILIC employs a polar stationary phase (e.g., bare silica (B1680970), or silica bonded with amide, diol, or amino functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile, and a small amount of aqueous buffer. nih.govthermofisher.com

The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase. nih.govnih.gov More polar analytes, like this compound, will partition more strongly into the aqueous layer, leading to greater retention. nih.gov This makes HILIC an excellent choice for separating peptides that are poorly retained in reversed-phase systems. thermofisher.com The elution of analytes is typically achieved by increasing the proportion of water in the mobile phase. nih.gov

HILIC offers significant advantages for peptide analysis, including increased retention for polar glycopeptides and their effective separation from non-glycosylated peptides. thermofisher.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique that separates compounds based on their volatility and interaction with a stationary phase within a long, thin capillary column. However, GC is generally suitable only for compounds that are volatile and thermally stable. Peptides like this compound are non-volatile due to their polar nature and strong intermolecular hydrogen bonding. damascusuniversity.edu.sy

Therefore, to analyze this compound by GC, a crucial step of chemical derivatization is required. sigmaaldrich.com Derivatization converts the non-volatile peptide into a volatile and thermally stable derivative by masking its polar functional groups (e.g., -COOH, -NH2). sigmaaldrich.comcolostate.edu This process typically involves two steps for amino acids and peptides: esterification of the carboxyl group followed by acylation of the amino group. colostate.edu Common derivatization reagents include:

Silylation reagents: Such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which forms tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comnih.gov These derivatives are generally more stable and less sensitive to moisture compared to other silyl (B83357) derivatives. sigmaaldrich.com

Acylating reagents: In combination with esterification.

Once derivatized, the volatile peptide can be introduced into the GC system, where it is vaporized and separated based on its boiling point and interactions with the column's stationary phase.

Paper Chromatography for Qualitative Separation

Paper chromatography is a simple, cost-effective technique used for the qualitative separation of compounds. fsu.edu It operates on the principle of partition chromatography, where the stationary phase is a sheet of high-quality filter paper (cellulose), and the mobile phase is a solvent that moves up the paper by capillary action. fsu.edu

For the separation of this compound, a spot of the sample solution would be applied to a pencil line near the bottom of the paper. biotopics.co.uk The edge of the paper is then dipped into a developing solvent in a sealed chamber. As the solvent front ascends the paper, it carries the peptide with it. The separation occurs based on the peptide's relative affinity for the stationary phase (the water molecules bound to the cellulose (B213188) fibers) and the mobile phase. fsu.edu

After the solvent has moved a sufficient distance, the paper is removed and dried. Since the peptide is colorless, a visualizing agent, typically ninhydrin, is sprayed onto the paper and heated. biotopics.co.uk Ninhydrin reacts with the amino groups in the peptide to produce a characteristic purple or purplish-colored spot. biotopics.co.uk

The position of the spot is characterized by its Retention Factor (Rf value), which is calculated as follows:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) chemguide.co.uk

The Rf value is a constant for a particular compound under specific conditions (i.e., the same stationary and mobile phases). chemguide.co.uk While not a quantitative technique, paper chromatography can effectively indicate the presence and purity of this compound in a sample by comparing its Rf value to that of a known standard.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Profiling

Hyphenated techniques combine the powerful separation capabilities of chromatography with the sensitive and specific detection provided by mass spectrometry (MS). These methods are indispensable for the comprehensive analysis of peptides in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for peptide analysis. After separation by HPLC, UPLC, or HILIC, the eluent from the column is introduced into the mass spectrometer. The MS instrument ionizes the peptide molecules and then separates and detects the ions based on their mass-to-charge ratio (m/z). This provides not only quantitative data but also structural information, allowing for unambiguous identification of the compound. sciex.com Tandem mass spectrometry (LC-MS/MS) further enhances this by allowing for the fragmentation of selected ions to yield even more detailed structural data, which is crucial for confirming the peptide's sequence. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) operates on a similar principle, but with the separation performed by GC. Following derivatization to increase volatility, the this compound derivative is separated on the GC column and then detected by the mass spectrometer. sigmaaldrich.comnih.gov GC-MS provides high sensitivity and is excellent for identifying and quantifying the derivatized peptide. nih.gov

Table 2: Overview of Hyphenated Techniques for this compound Analysis

Technique Separation Principle Sample Prerequisite Key Advantages
LC-MS/MS Liquid chromatography (RP, HILIC) Soluble in mobile phase High sensitivity and specificity; applicable to non-volatile compounds without derivatization; provides structural information.
GC-MS Gas chromatography Must be volatile and thermally stable High resolution and sensitivity; established libraries for spectral matching.

Capillary Electrophoresis (CE) for High-Resolution Separation

Capillary Electrophoresis (CE) is a family of high-resolution separation techniques performed in a narrow-bore fused-silica capillary. wikipedia.org Separation is based on the differential migration of charged analytes in an electric field. whitman.edu

In Capillary Zone Electrophoresis (CZE), the most common form of CE, the capillary is filled with a buffer solution. libretexts.org When a high voltage is applied across the capillary, analytes migrate according to their electrophoretic mobility, which is a function of their charge-to-size ratio. libretexts.orgnih.gov this compound, being an amphipathic molecule, will have a net charge that is dependent on the pH of the buffer, allowing for its separation from other components in a mixture.

CE offers extremely high separation efficiency, often exceeding that of HPLC, resulting in very sharp peaks and excellent resolution. wikipedia.org The technique requires only minute sample volumes and generates minimal waste. It is particularly useful for separating peptides and for chiral separations, for instance, distinguishing between different stereoisomers of a peptide. nih.gov

Microfluidic Analytical Devices for Rapid Detection

Microfluidic technology, often referred to as lab-on-a-chip, has emerged as a powerful tool for the rapid analysis of biomolecules, including peptides like this compound. nih.gov These devices manipulate minute volumes of fluids in channels with dimensions in the micrometer range, enabling faster analysis times, reduced reagent consumption, and higher throughput compared to conventional methods. creative-biolabs.com

The application of microfluidic devices for peptide analysis often involves the integration of various analytical steps onto a single chip, such as sample pretreatment, separation, and detection. nih.gov For the detection of this compound, a microfluidic chip could incorporate a separation channel, akin to a miniaturized high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE) column, to isolate the tripeptide from other components in a sample. nih.govacs.org

Detection on-chip can be achieved through various methods. Optical detection is common, where the intrinsic UV absorbance of the peptide bond at low wavelengths (around 210-220 nm) is measured. nih.gov To enhance sensitivity, derivatization with a chromophore or fluorophore can be performed on-chip prior to detection. Electrochemical detection is another sensitive technique that can be integrated into microfluidic devices, measuring changes in current or potential as the peptide undergoes oxidation or reduction.

A significant advantage of microfluidics is the potential for coupling with mass spectrometry (MS), providing highly selective and sensitive detection. nih.gov Integrated nano-electrospray ionization (nano-ESI) emitters on the microfluidic chip can directly introduce the separated this compound into the mass spectrometer for identification and quantification. acs.org This integration minimizes sample loss and dead volume, leading to improved analytical performance.

While specific microfluidic devices designed exclusively for this compound are not widely documented, the principles and technologies developed for general peptide and amino acid analysis are directly applicable. creative-biolabs.comufluidix.com The development of such a dedicated device would offer a portable and rapid analytical solution for point-of-care or in-field research applications.

Derivatization Strategies for Enhanced Detection in Analytical Assays

Derivatization is a chemical modification process used to convert an analyte into a derivative that has properties more suitable for a given analytical method. For this compound, which lacks a strong native chromophore or fluorophore, derivatization is a crucial strategy to enhance its detectability in techniques like HPLC with UV-Visible or fluorescence detection. The process involves reacting the functional groups of the tripeptide (the N-terminal amine and the C-terminal carboxylic acid) with a derivatizing reagent. This can be performed either before the chromatographic separation (pre-column derivatization) or after the separation (post-column derivatization).

In pre-column derivatization, the reaction occurs before the sample is injected into the chromatograph. This approach offers several advantages, including the potential to remove excess derivatizing reagent before analysis, thus reducing background noise and potential interference.

Common pre-column derivatizing reagents for peptides and amino acids that are applicable to this compound include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This reaction is rapid and sensitive but does not react with secondary amines.

Ninhydrin: A classic reagent that reacts with primary and secondary amines to produce a deep purple product (Ruhemann's purple), which can be detected colorimetrically.

Phenylisothiocyanate (PITC): Also known as Edman's reagent, it reacts with the N-terminal amino group of peptides to form a phenylthiocarbamoyl (PTC) derivative that can be detected by UV absorbance.

9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to yield highly fluorescent derivatives, offering excellent sensitivity.

Dansyl chloride (DNS-Cl): Reacts with primary and secondary amino groups to produce fluorescent dansyl derivatives.

The choice of reagent depends on the specific requirements of the analysis, such as the desired sensitivity and the compatibility with the chromatographic system.

Post-column derivatization involves the addition of the derivatizing reagent to the column effluent, with the reaction taking place in a reaction coil before the flow stream enters the detector. This method is advantageous as it avoids the formation of multiple derivative products from a single analyte and is not affected by the stability of the derivative.

Reagents commonly used in post-column derivatization for amino acids and peptides include:

Ninhydrin: Widely used for the post-column detection of amino acids and peptides due to its robust and reliable reaction.

o-Phthalaldehyde (OPA): Its rapid reaction kinetics make it suitable for post-column derivatization, providing high sensitivity with fluorescence detection.

Fluorescamine: Reacts with primary amines to form fluorescent products. It is non-fluorescent itself, which results in a low background signal.

Post-column derivatization requires an additional pump to deliver the reagent and a reaction module, which can lead to some band broadening. However, it offers the advantage of derivatizing the analyte after it has been separated, which can simplify the resulting chromatogram.

Quantitative Method Development and Validation for Research Samples

The development and validation of a quantitative analytical method are essential to ensure the reliability and accuracy of this compound measurements in research samples. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS), is the gold standard for the quantification of peptides in complex biological matrices. bioanalysis-zone.comresearchgate.net

Method development for this compound quantification by HPLC would typically involve optimizing the following parameters:

Column Selection: A reversed-phase C18 column is commonly used for peptide separations, offering good retention and resolution. nih.gov

Mobile Phase Composition: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid) is typically employed to achieve optimal separation. nih.gov

Detection Wavelength: For UV detection, a low wavelength (e.g., 210-220 nm) is used to detect the peptide bond. nih.gov If a derivatization agent is used, the wavelength will be specific to the derivative.

Flow Rate and Column Temperature: These are adjusted to optimize resolution and analysis time.

Once the method is developed, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). pichem.at The validation process assesses various parameters to demonstrate that the method is suitable for its intended purpose.

Key Validation Parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike-recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. uab.edu

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. uab.edu

The results of the method validation are documented to provide evidence that the method is fit for purpose. A hypothetical example of validation results for an HPLC-UV method for this compound is presented in the table below.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9950.999
Range -1 - 100 µg/mL
Accuracy (% Recovery) 80 - 120%98.5 - 101.2%
Precision (RSD%)
- Repeatability≤ 2%1.5%
- Intermediate Precision≤ 3%2.1%
Limit of Detection (LOD) -0.2 µg/mL
Limit of Quantitation (LOQ) -0.7 µg/mL
Robustness No significant impact on resultsMethod is robust to minor changes in pH and mobile phase composition.

This table presents hypothetical data for illustrative purposes.

Future Research Directions and Emerging Avenues for L Alanylglycylglycine Studies

Integration of Artificial Intelligence and Machine Learning in Peptide Design and Analysis

The traditional methods for discovering and optimizing peptide sequences are often resource-intensive and time-consuming. aurigeneservices.com The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this landscape, offering powerful tools for the rational design and analysis of peptides like l-Alanylglycylglycine. chemrxiv.org

Machine learning models can be trained on vast datasets of known peptide sequences and their corresponding properties. chemrxiv.org For a peptide like this compound, AI could predict its physicochemical properties, potential biological activities, and interactions with target molecules more efficiently than traditional screening methods. chemrxiv.org By analyzing experimental data, ML algorithms can suggest optimal sequences for specific functions, creating a collaborative, iterative process between computation and laboratory work that drastically reduces the time needed for discovery. aurigeneservices.comnih.gov

Table 1: Applications of AI/ML in this compound Research

AI/ML Application Description Potential Impact on this compound Studies
Property Prediction Using ML models to forecast physicochemical properties (e.g., solubility, stability) and biological activity based on the peptide's sequence. Rapidly screen for potential applications without extensive initial lab work.
Generative Design Employing generative algorithms to design novel peptide sequences based on this compound with enhanced or entirely new functions. Discover new derivatives for use in drug development or materials science.
Interaction Modeling Predicting how this compound and its analogs will bind to proteins or other biological targets. Guide the rational design of peptides with high specificity and affinity.

| Data Analysis | Analyzing complex datasets from spectroscopic or molecular dynamics studies to identify key structural or dynamic features. | Extract deeper insights from experimental data on peptide conformation and behavior. |

Novel Spectroscopic Probes for Real-Time Conformational Dynamics

Understanding the conformational dynamics of peptides is crucial as their three-dimensional structure dictates their function. Molecular dynamics (MD) simulations are a powerful tool for exploring these dynamics at an atomic level. ethz.ch Future research will increasingly rely on novel spectroscopic probes to provide experimental data that can validate and refine these computational models, offering a real-time view of this compound's structural fluctuations.

Techniques such as infrared (IR), Raman, and vibrational circular dichroism (VCD) spectroscopy provide valuable information about the peptide's secondary structure. ethz.ch For a short peptide like this compound, these methods can detect subtle changes in the backbone conformation in response to environmental cues like solvent or temperature changes. Advanced NMR techniques, including the measurement of multiple scalar coupling constants, can be used to constrain the possible conformations the peptide can adopt in solution, providing a detailed picture of its intrinsic conformational preferences. ethz.ch

High-resolution ion mobility measurements coupled with molecular dynamics simulations can be used to probe the gas-phase conformations of peptides, revealing how the peptide chain folds in the absence of a solvent. acs.org This can provide fundamental insights into the intrinsic forces, such as internal hydrogen bonding, that govern the structure of this compound. acs.org The development of new fluorescent probes that can be attached to the peptide will also allow for techniques like Förster Resonance Energy Transfer (FRET) to measure distances within the molecule and track conformational changes in real time.

Advanced Computational Modeling for Complex Peptide Systems

Advanced computational modeling provides a virtual microscope to examine the behavior of peptides at a level of detail that is often inaccessible through experiments alone. ethz.ch For this compound, molecular dynamics (MD) simulations are particularly valuable for understanding its conformational landscape and how it interacts with its environment. ethz.chacs.org

Future research will utilize increasingly accurate polarizable molecular dynamics force fields, which better account for the electronic charge distribution within the molecule, leading to more realistic simulations of peptide behavior in aqueous solutions. ethz.ch These models are essential for accurately capturing the subtle interplay between the peptide and surrounding water molecules, which governs its folding and dynamics. ethz.ch

Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to perform high-accuracy calculations on the geometry and vibrational frequencies of this compound. mdpi.com While computationally expensive, these methods provide benchmark data that can be used to parameterize and validate the faster, classical force fields used in large-scale MD simulations. By combining these advanced computational approaches, researchers can build a comprehensive model of this compound's behavior, from its intrinsic conformational preferences to its interactions within more complex biological or material systems.

Exploration of this compound in Peptide-Based Nanomaterials Development

Peptide-based nanomaterials, formed through the process of self-assembly, are a rapidly growing field with applications in biomedicine and material technologies. peptide.comnih.gov The ability of short peptides to spontaneously organize into well-ordered superstructures like nanofibers, nanotubes, and hydrogels is driven by non-covalent interactions such as hydrogen bonding and hydrophobic interactions. peptide.comambiopharm.com

The future exploration of this compound in this area will focus on how its specific sequence influences self-assembly. The alanine (B10760859) residue provides a hydrophobic component, while the two glycine (B1666218) residues offer conformational flexibility. This balance could be exploited to design novel nanomaterials. Researchers will investigate how changes in environmental conditions (e.g., pH, temperature, solvent) affect the self-assembly behavior of this compound and its derivatives. peptide.com

Characterization of these potential nanomaterials will involve a suite of techniques, including microscopy (AFM, SEM, TEM) to visualize the nanostructures and spectroscopy (FTIR, Circular Dichroism) to determine the secondary structure of the peptides within the assembly. nih.gov By understanding the design rules that govern the self-assembly of this simple tripeptide, it may be possible to use it as a fundamental building block for creating more complex, functional biomaterials for applications such as drug delivery or tissue engineering. nih.govambiopharm.com

Development of New Synthetic Strategies for Stereoselective and Efficient Production

The efficient and stereochemically pure synthesis of peptides is fundamental to their study and application. While Solid-Phase Peptide Synthesis (SPPS) is a well-established and robust method, research continues to focus on developing new strategies that are faster, more efficient, and more sustainable. aurigeneservices.comambiopharm.com

Table 2: Comparison of Modern Peptide Synthesis Strategies

Synthetic Strategy Principle Advantages for this compound Production
Solid-Phase Peptide Synthesis (SPPS) The peptide is assembled sequentially on an insoluble resin support, simplifying purification. peptide.comambiopharm.com High purity, well-established, and amenable to automation. peptide.com
Flow Chemistry Reagents are continuously pumped through a reactor, allowing for precise control over temperature, pressure, and reaction time. chimia.chnih.gov Reduced reaction times, minimized side reactions, improved scalability, and potential for automation. nih.govacs.org
Enzymatic Synthesis Utilizes enzymes like ligases to form peptide bonds in aqueous conditions. mdpi.com High stereoselectivity (avoids racemization), environmentally friendly (green chemistry), and works under mild conditions. mdpi.com

| Microwave-Assisted SPPS | Uses microwave irradiation to accelerate the coupling and deprotection steps in SPPS. mdpi.com | Significantly reduces synthesis time compared to conventional SPPS. mdpi.com |

One of the most promising new strategies is the application of flow chemistry to peptide synthesis. chimia.chnih.gov In a flow-based system, reagents are passed through a heated reactor containing the solid-phase resin. nih.gov This approach allows for precise control over reaction conditions and significantly reduces the time required for each amino acid coupling cycle. acs.org By optimizing flow rates and temperatures, side reactions like racemization can be minimized, ensuring high stereochemical purity, which is critical for biologically active peptides. chemrxiv.org

Enzymatic synthesis represents another key avenue for development. mdpi.com Using enzymes to catalyze peptide bond formation offers exceptional stereoselectivity, virtually eliminating the risk of racemization that can occur in chemical coupling methods. mdpi.comnih.gov This "green chemistry" approach operates in aqueous solutions under mild conditions, reducing the need for hazardous solvents and reagents. mdpi.com As new enzymes with broader substrate scopes are discovered and engineered, enzymatic synthesis will become an increasingly viable and attractive method for the efficient and stereoselective production of this compound.

Q & A

Basic: What analytical techniques are recommended for characterizing the purity of l-Alanylglycylglycine in synthetic preparations?

Answer:
To ensure purity, researchers should employ a combination of HPLC (for quantitative analysis of impurities), NMR spectroscopy (to confirm structural integrity and detect stereochemical anomalies), and mass spectrometry (for molecular weight validation). For reproducibility, experimental protocols must detail column types, mobile phases, and calibration standards. Purity thresholds (e.g., ≥95%) should align with pharmacopeial guidelines. Cross-validation using elemental analysis or X-ray crystallography may resolve ambiguities in complex cases .

Advanced: How can experimental designs resolve contradictions in reported solubility data for this compound across solvent systems?

Answer:
Contradictions often arise from uncontrolled variables like temperature, ionic strength, or solvent purity. A systematic approach includes:

  • Solvent parameterization : Compare Hansen solubility parameters (δ) to identify solvent compatibility.
  • Temperature gradients : Conduct solubility assays at 5°C increments (e.g., 20–50°C) with controlled agitation.
  • Validation controls : Use USP-grade solvents and replicate conditions from conflicting studies.
    Statistical tools (ANOVA, Tukey tests) can isolate variables contributing to discrepancies. For metastable polymorphs, pair solubility data with PXRD or DSC to confirm phase stability .

Basic: What critical parameters govern the synthesis of this compound to optimize yield and purity?

Answer:
Key parameters include:

  • pH control : Maintain pH 7–8 during coupling reactions to minimize racemization.
  • Reagent stoichiometry : Use 1.2 equivalents of carbodiimide activators (e.g., EDC) for efficient amide bond formation.
  • Purification : Employ gradient elution in reverse-phase HPLC with trifluoroacetic acid as an ion-pairing agent.
    Post-synthesis, lyophilization under vacuum (<50 mTorr) prevents hydrolytic degradation. Document all steps rigorously to enable replication .

Advanced: Which computational modeling approaches predict this compound’s conformational stability in aqueous environments?

Answer:
Validated methods include:

  • Molecular Dynamics (MD) : Simulate solvation shells using TIP3P water models (≥100 ns trajectories).
  • QM/MM hybrid methods : Optimize peptide bond angles at the B3LYP/6-31G* level while modeling bulk solvent effects.
  • Free-energy perturbation : Calculate ΔG of conformational transitions.
    Validate predictions with experimental CD spectroscopy or 2D-NMR NOESY data. Open-source tools like GROMACS or AMBER are recommended for transparency .

Basic: Which spectroscopic methods monitor degradation kinetics of this compound under physiological conditions?

Answer:

  • UV-Vis spectroscopy : Track absorbance at 210–220 nm (amide bond region) over time.
  • FTIR : Identify hydrolytic cleavage via shifts in C=O (1650–1680 cm⁻¹) and N–H (3300 cm⁻¹) stretches.
  • Circular dichroism : Detect conformational changes in chiral centers.
    Use phosphate-buffered saline (pH 7.4, 37°C) to mimic physiological conditions. Sampling intervals (e.g., 0, 24, 48 hrs) must align with the compound’s known half-life .

Advanced: How to design comparative bioavailability studies of this compound derivatives in in vivo models?

Answer:
To control metabolic variability:

  • Randomized block designs : Stratify animal cohorts by weight, age, and genetic background.
  • Isotopic labeling : Use ¹³C/¹⁵N-labeled analogs for LC-MS quantification in plasma/tissue.
  • Pharmacokinetic modeling : Apply non-compartmental analysis (NCA) to AUC and Cₘₐₓ data.
    Include sham controls to account for endogenous peptide interference. Ethical approval and IACUC protocols are mandatory for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.